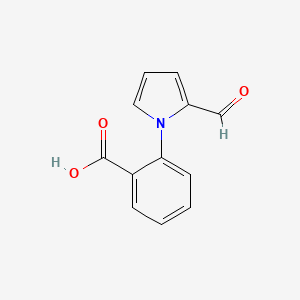
2-(2-formyl-1H-pyrrol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-formyl-1H-pyrrol-1-yl)benzoic acid” is a heterocyclic compound . It has the molecular formula C12H9NO3 and a molecular weight of 215.20 . It is a solid compound .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrole-containing compounds are known to be synthesized through various methods . For instance, the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization can result in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a benzoic acid group . The pyrrole ring is a five-membered aromatic heterocycle, while the benzoic acid group consists of a benzene ring attached to a carboxylic acid group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has the molecular formula C12H9NO3 and a molecular weight of 215.20 .Applications De Recherche Scientifique
Thermo-Responsive Materials
The aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid (TPPA), exhibits controllable fluorescence in the solid state due to its unique molecular design, making it a thermo-responsive material suitable for temperature monitoring devices. This property is attributed to its ability to emit intensely only when crystallized from dimethylformamide (DMF), showcasing its potential in developing smart materials for thermal sensing applications (Tianyu Han et al., 2013).
Catalysis in Water
2-(Pyridine-2-ylmethylsulfanyl)benzoic acid (L) has been used to synthesize water-soluble half-sandwich complexes that are efficient for catalytic transfer hydrogenation (TH) of carbonyl compounds in water with glycerol as a hydrogen donor. This process is notable for being pH independent, highlighting the compound's role in green chemistry applications (O. Prakash et al., 2014).
Co-crystal Formation
The study of benzoic acid–pyrrolidin-1-ium-2-carboxylate co-crystal structure demonstrates the potential of 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid derivatives in the field of crystal engineering. This research provides insights into the design of co-crystals with specific properties, such as non-centrosymmetric co-crystallization for applications in chiral space groups (A. Chesna et al., 2017).
Directing Group in Organic Synthesis
Pyrrole has been utilized as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds, allowing for the regioselective alkylation and benzylation of 2-phenylpyrroles. This application underscores the role of this compound derivatives in facilitating selective organic transformations (J. Wiest et al., 2016).
Antifolate Agents in Medicinal Chemistry
The synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, using derivatives of this compound, demonstrates the compound's utility in the development of new antifolate agents. These compounds show potential as inhibitors of dihydrofolate reductase (DHFR), suggesting their applicability in designing antitumor agents (A. Gangjee et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with molecular chaperones that promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Biochemical Pathways
Similar compounds have been known to influence various pathways, including those involved in cell cycle control and signal transduction . The downstream effects of these interactions can have significant impacts on cellular function and overall organism health.
Result of Action
Similar compounds have been associated with a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
2-(2-formylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-9-4-3-7-13(9)11-6-2-1-5-10(11)12(15)16/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZUSLVNBVTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2924904.png)
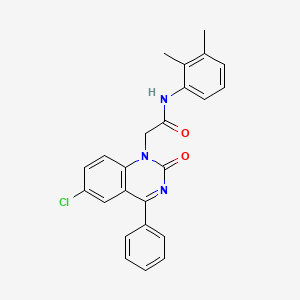
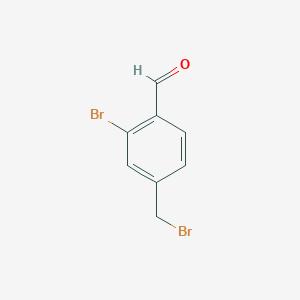

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924908.png)
![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)

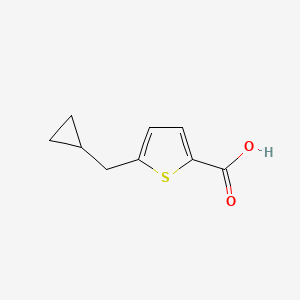
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2924913.png)
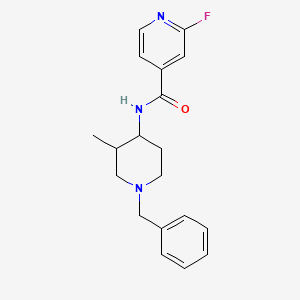

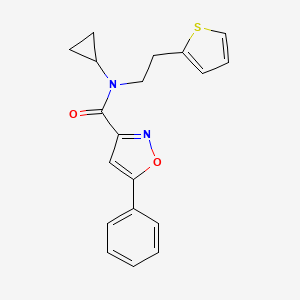
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-benzyloxalamide](/img/structure/B2924923.png)
![Ethyl 4-[(4-cyanophenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2924924.png)
